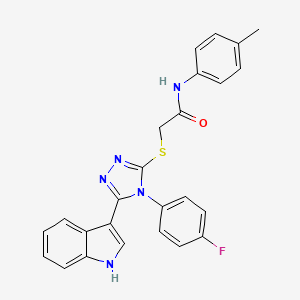![molecular formula C21H17FN6O3S2 B2866711 N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide CAS No. 872597-15-4](/img/no-structure.png)
N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is part of a series of novel compounds that have been synthesized . They are characterized by elemental analysis, IR, 1H and 13C NMR, and mass spectral techniques .
Synthesis Analysis
The compound has been synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The compound is part of a series that has been evaluated for anti-inflammatory activity . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .Physical and Chemical Properties Analysis
The compound has been characterized by elemental analysis, IR, 1H and 13C NMR, and mass spectral techniques . The 1H-NMR δ and 13C-NMR δ values provide information about the chemical shifts of the hydrogen and carbon atoms in the molecule .科学的研究の応用
Antimicrobial Applications
Research has demonstrated the synthesis of fluorobenzamide derivatives, including compounds structurally related to the chemical , showing promising antimicrobial activities. The presence of a fluorine atom in these compounds significantly enhances their antimicrobial efficiency against a variety of Gram-positive and Gram-negative bacteria, as well as fungi. For instance, specific fluorobenzamide derivatives have been synthesized through microwave-induced methods and shown effective antimicrobial properties at minimal inhibitory concentrations (MICs) against selected bacterial and fungal strains, highlighting the importance of fluorine in these compounds for antimicrobial activity (Desai, Rajpara, & Joshi, 2013).
Cancer Research
In the realm of cancer research, compounds with a similar chemical structure have been explored for their potential as anticancer agents. For example, certain benzamide derivatives have been studied for their inhibitory effects on kinesin spindle protein (KSP), showing significant potential for clinical development in cancer treatment. These compounds can induce cellular death in cancer cells by arresting them in mitosis through the inhibition of KSP, indicating their potential utility as anticancer agents (Theoclitou et al., 2011).
Medical Imaging Applications
In medical imaging, fluorobenzamide derivatives have been developed as radioligands for positron emission tomography (PET) imaging of specific receptors in the brain. These compounds have demonstrated excellent binding affinity and selectivity, making them valuable tools for the in vivo elucidation of receptor functions in various neurological and psychiatric conditions. For instance, novel radioligands have been synthesized for PET imaging of metabotropic glutamate receptor subtype 1 (mGluR1) in rodent brains, showing high in vitro binding affinity and specific in vivo binding patterns aligned with the known distribution of mGluR1 (Fujinaga et al., 2012).
将来の方向性
作用機序
Target of Action
The primary target of this compound is the cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
The compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response. The compound’s interaction with its targets and the resulting changes are supported by molecular docking studies .
Biochemical Pathways
The compound affects the arachidonic acid pathway by inhibiting the activity of COX-1 and COX-2 . This inhibition disrupts the production of prostaglandins, leading to a reduction in inflammation. The downstream effects of this disruption include a decrease in pain, fever, and swelling associated with inflammation.
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in the production of prostaglandins due to the inhibition of COX-1 and COX-2 . This leads to a decrease in the symptoms of inflammation, such as pain, fever, and swelling.
特性
CAS番号 |
872597-15-4 |
|---|---|
分子式 |
C21H17FN6O3S2 |
分子量 |
484.52 |
IUPAC名 |
N-[4-amino-2-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-fluorobenzamide |
InChI |
InChI=1S/C21H17FN6O3S2/c1-10-2-7-13-14(8-10)33-21(24-13)25-15(29)9-32-20-27-17(23)16(19(31)28-20)26-18(30)11-3-5-12(22)6-4-11/h2-8H,9H2,1H3,(H,26,30)(H,24,25,29)(H3,23,27,28,31) |
InChIキー |
FMJAZNNCEZTPOD-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=C(C=C4)F)N |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


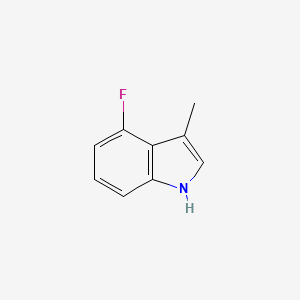
![N-(4-chlorophenyl)-N'-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]urea](/img/structure/B2866629.png)
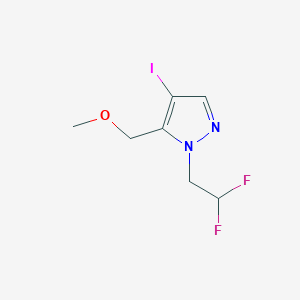
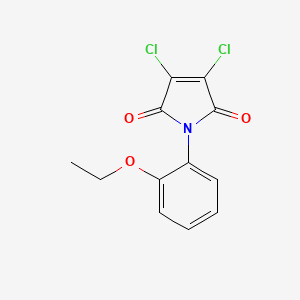

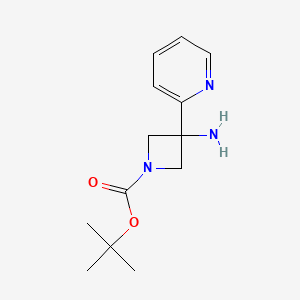
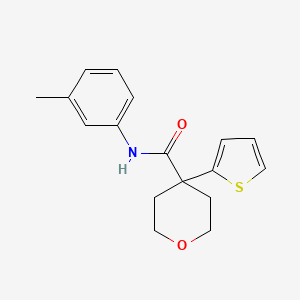
![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(4-methylbenzyl)oxime](/img/structure/B2866642.png)
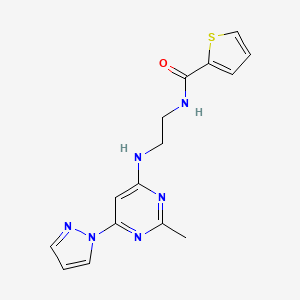
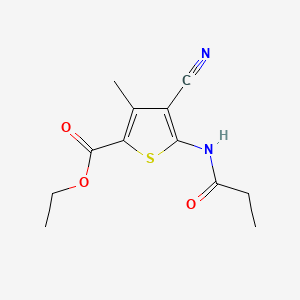
![N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-4-methoxybenzamide hydrochloride](/img/structure/B2866645.png)
![methyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate hydrochloride](/img/structure/B2866646.png)
![N-(4-(dimethylamino)phenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2866648.png)
